1,2,4,7,8-Pentabromo-dibenzofuran
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Overview
Description
1,2,4,7,8-Pentabromo-dibenzofuran: is a halogenated aromatic compound with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound belongs to the class of polybrominated dibenzofurans, which are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,7,8-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,7,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the dibenzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated derivatives, while oxidation can produce dibenzofuran quinones .
Scientific Research Applications
1,2,4,7,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Studies: Due to its persistence and potential toxicity, it is studied for its environmental impact and behavior in ecosystems.
Toxicology: Research on its toxicological effects helps understand its impact on human health and wildlife.
Chemical Synthesis: It serves as a precursor for the synthesis of other brominated aromatic compounds.
Material Science: It is used in the development of flame retardants and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,4,7,8-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds .
Comparison with Similar Compounds
1,2,4,7,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
1,2,3,7,8-Pentabromo-dibenzofuran: Similar in structure but with different bromination patterns, leading to variations in toxicity and environmental behavior.
2,3,4,7,8-Pentabromo-dibenzofuran: Another isomer with distinct chemical and toxicological properties.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity, toxicity, and environmental persistence .
Properties
CAS No. |
617708-05-1 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,4,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H |
InChI Key |
TWHLTAANDGFABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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